molecular formula C13H10ClNO2S B2574489 (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate CAS No. 848567-58-8

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate

Cat. No.: B2574489
CAS No.: 848567-58-8
M. Wt: 279.74
InChI Key: PRJXJIYQIVUYQR-VOTSOKGWSA-N
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Description

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is a chemical compound that features a thiazole ring substituted with a chloro group and a phenylpropenoate ester

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-13-15-8-11(18-13)9-17-12(16)7-6-10-4-2-1-3-5-10/h1-8H,9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJXJIYQIVUYQR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate typically involves the reaction of (2-chloro-1,3-thiazol-5-yl)methanol with (E)-3-phenyl-2-propenoic acid in the presence of a suitable esterification agent. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate. For instance, compounds containing thiazole rings have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound 19NIH/3T323.30 ± 0.35
Compound 20U251Not specified
Compound 22HT292.01

These findings suggest that modifications to the thiazole structure can enhance selectivity and potency against specific cancer types.

Antimicrobial Activity

The compound's thiazole moiety also contributes to antimicrobial properties. For example, derivatives have shown activity against resistant strains of bacteria and fungi:

CompoundTarget OrganismActivity LevelReference
Compound 3hS. aureus (resistant)Excellent
Compound 8fCandida aurisGreater than fluconazole

This highlights the potential for developing new antimicrobial agents based on the thiazole framework.

Material Science Applications

Thiazole derivatives are being explored for their utility in developing new materials, particularly in organic electronics and photonic devices. The unique electronic properties of thiazole-containing compounds make them suitable for applications such as:

  • Organic Light Emitting Diodes (OLEDs) : Thiazole derivatives can be incorporated into OLEDs due to their ability to facilitate charge transport and light emission.
  • Organic Photovoltaics : Their electronic properties allow for effective light absorption and conversion into electrical energy.

Synthesis of Thiazole Derivatives

A study reported the synthesis of novel thiazole derivatives through reactions involving (2-chloro-1,3-thiazol-5-yl)methyl compounds. These derivatives were evaluated for their biological activities:

  • Synthesis Method : Reaction of thioamides with various electrophiles.
  • Biological Evaluation : MTT assays demonstrated promising anticancer activities across multiple cell lines.

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications affect the biological activity of thiazole derivatives:

  • Compounds with electron-withdrawing groups (e.g., chlorine) showed enhanced anticancer efficacy.
  • The presence of specific substituents on the phenyl ring was correlated with increased selectivity against certain cancer cell lines.

Mechanism of Action

The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenylpropenoate ester moiety can also participate in binding interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-1,3-thiazol-5-yl)methyl acetate
  • (2-chloro-1,3-thiazol-5-yl)methanol
  • (2-chloro-1,3-thiazol-5-yl)methyl phenyl ether

Uniqueness

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is unique due to its specific combination of a thiazole ring with a phenylpropenoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

The compound (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate (CAS No. 848567-58-8) is a thiazole derivative that has gained attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₀ClNO₂S
  • Molecular Weight : 279.74 g/mol
  • Boiling Point : 437.0 ± 37.0 °C (predicted)
  • Density : 1.359 ± 0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in biological systems. Compounds with similar thiazole structures have been shown to exhibit enzyme inhibition and modulation of protein interactions, suggesting that this compound may also possess these properties.

Key Mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely through disruption of bacterial cell wall synthesis or function.
  • Anticancer Properties : Similar thiazole compounds have been reported to induce apoptosis in cancer cells, possibly by activating intrinsic apoptotic pathways.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of thiazole derivatives against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20
Candida albicans25

Case Studies

  • Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity with MIC values ranging from 10 to 25 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The compounds were effective in inhibiting biofilm formation, which is crucial for treating chronic infections .
  • Anticancer Activity : In vitro assays revealed that thiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a related study found that thiazole compounds showed IC50 values ranging from 12 to 31 μM against various cancer cell lines .

Safety and Toxicity

Toxicity assessments indicate that the thiazole derivatives have low hemolytic activity (<15% lysis) and exhibit non-cytotoxicity at concentrations below 60 μM . Furthermore, preliminary results from Ames tests suggest that these compounds are non-mutagenic.

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